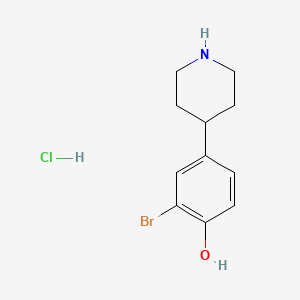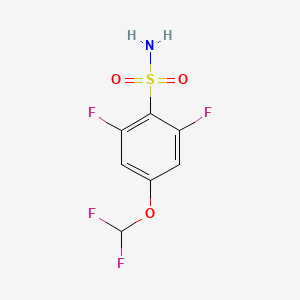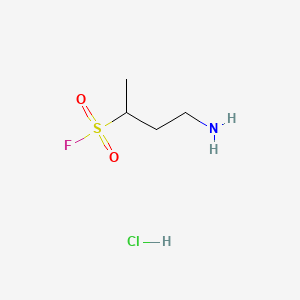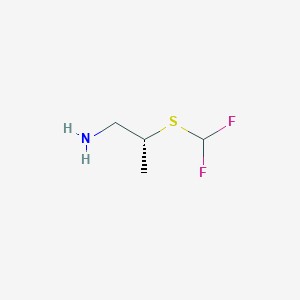
2-Bromo-4-(piperidin-4-yl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(piperidin-4-yl)phenol hydrochloride is a chemical compound that features a bromine atom, a piperidine ring, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(piperidin-4-yl)phenol hydrochloride typically involves the bromination of 4-(piperidin-4-yl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. The hydrochloride salt is then formed by treating the brominated product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to obtain the hydrochloride salt in a high-purity form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(piperidin-4-yl)phenol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include de-brominated phenols or modified piperidine derivatives.
Applications De Recherche Scientifique
2-Bromo-4-(piperidin-4-yl)phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(piperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-4-yl)phenol hydrochloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-(piperidin-4-yl)phenol: The free base form without the hydrochloride salt, which may have different solubility and stability properties.
4-Bromo-2-(piperidin-4-yl)phenol: A positional isomer with the bromine atom in a different location on the phenol ring.
Uniqueness
2-Bromo-4-(piperidin-4-yl)phenol hydrochloride is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15BrClNO |
|---|---|
Poids moléculaire |
292.60 g/mol |
Nom IUPAC |
2-bromo-4-piperidin-4-ylphenol;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-7-9(1-2-11(10)14)8-3-5-13-6-4-8;/h1-2,7-8,13-14H,3-6H2;1H |
Clé InChI |
OIBOFNOKQHSUBM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=C(C=C2)O)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)

![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)

![Potassium benzo[d]thiazol-6-yltrifluoroborate](/img/structure/B13469303.png)
amine hydrochloride](/img/structure/B13469309.png)

![7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B13469317.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13469318.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine](/img/structure/B13469323.png)



